6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine
Overview
Description
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine is a chemical compound with the following properties:
- IUPAC Name : 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.
- Molecular Formula : C<sub>15</sub>H<sub>22</sub>N<sub>2</sub>.
- Molecular Weight : 230.35 g/mol.
Molecular Structure Analysis
The molecular structure of 6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine consists of an octahydro-1H-pyrrolo[3,4-b]pyridine ring with a benzyl group attached. The benzyl group contributes to its aromatic character and influences its biological properties.
Chemical Reactions Analysis
Research studies have explored the reactivity of this compound. It may participate in various reactions, such as:
- Substitution Reactions : Benzyl or methyl groups can undergo substitution reactions.
- Cyclization Reactions : The pyrrolo[3,4-b]pyridine ring may undergo cyclization to form other derivatives.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the melting point.
- Boiling Point : Explore its boiling point.
- Stability : Assess its stability under various conditions.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Follow safety guidelines when working with this compound.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationships : Understand how structural modifications affect its properties.
- Synthetic Strategies : Develop efficient synthetic routes.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Please note that the availability of relevant papers and detailed data may vary. For specific references, consult scientific literature or databases123. If you need further information or have additional questions, feel free to ask!
properties
IUPAC Name |
6-benzyl-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-9-5-8-14-11-17(12-15(14)16)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPOBONEBFRSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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